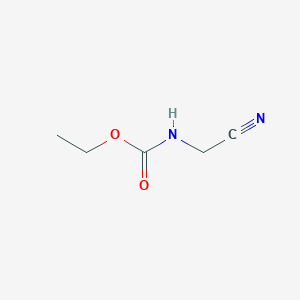
Manganese antimonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese antimonide is a compound that involves the interaction between antimony and manganese in their respective oxidation states Antimony is a metalloid with the symbol Sb and atomic number 51, while manganese is a transition metal with the symbol Mn and atomic number 25
準備方法
Synthetic Routes and Reaction Conditions
The preparation of antimony;manganese(3+) compounds often involves the use of manganese salts such as manganese(II) chloride (MnCl₂), potassium permanganate (KMnO₄), and manganese(II) sulfate (MnSO₄). These salts are reacted with antimony compounds under controlled conditions to form the desired product. For instance, high-temperature impregnation techniques using graphene oxide and chitosan as substrates have been employed to create composites modified by manganese salts .
Industrial Production Methods
Industrial production methods for antimony;manganese(3+) compounds typically involve large-scale synthesis using similar manganese salts and antimony sources. The process parameters, such as temperature, pH, and reaction time, are optimized to maximize yield and purity. The use of advanced materials like graphene oxide and chitosan can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Manganese antimonide compounds undergo various chemical reactions, including:
Oxidation: The oxidation of antimony(III) to antimony(V) in the presence of manganese oxides.
Reduction: Reduction reactions involving the conversion of higher oxidation states of manganese to lower ones.
Substitution: Substitution reactions where ligands in the compound are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include manganese oxides, iron salts, and various organic substrates. The reactions are typically carried out under controlled pH conditions, with the pH influencing the adsorption capacity and reaction kinetics .
Major Products Formed
The major products formed from these reactions include antimony(V) compounds, manganese oxides, and various organic-inorganic composites. The specific products depend on the reaction conditions and the reagents used .
科学的研究の応用
Manganese antimonide compounds have a wide range of scientific research applications:
Environmental Remediation: These compounds are used to remove toxic antimony(III) from contaminated water through adsorption and oxidation processes.
Catalysis: They serve as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: The compounds are used in the synthesis of advanced materials with unique properties, such as high adsorption capacity and stability.
Biomedical Applications: Research is ongoing to explore their potential use in medical treatments and diagnostics.
作用機序
The mechanism of action of antimony;manganese(3+) compounds involves several key steps:
Oxidation: Manganese oxides oxidize antimony(III) to antimony(V), which is more stable and less toxic.
Adsorption: The oxidized antimony is adsorbed onto the surface of the manganese oxides, forming stable complexes.
Ligand Exchange: Ligand exchange reactions occur, where functional groups on the manganese oxides interact with antimony, enhancing its removal from the environment.
類似化合物との比較
Similar Compounds
Iron-Manganese Oxides: These compounds also exhibit high adsorption capacities for antimony(III) and are used in similar applications.
Graphene Oxide Composites: Composites of graphene oxide with various metals, including manganese, show enhanced properties for environmental remediation.
Uniqueness
Manganese antimonide compounds are unique due to their high efficiency in removing antimony(III) from contaminated environments and their ability to form stable complexes with antimony. The use of advanced materials like graphene oxide and chitosan further enhances their performance .
特性
IUPAC Name |
antimony;manganese(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.Sb/q+3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVWSVJGRNETBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn+3].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnSb+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.698 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-82-5 |
Source


|
| Record name | Antimony, compd. with manganese (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with manganese (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with manganese (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














